(2S,3S,E)-ethyl 2-amino-3-hydroxydec-4-enoate
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Overview
Description
(2S,3S,E)-Ethyl 2-amino-3-hydroxydec-4-enoate is an organic compound characterized by its unique stereochemistry and functional groups. This compound is an intermediate in the preparation of ceramide derivatives, which are significant in various biological processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,E)-ethyl 2-amino-3-hydroxydec-4-enoate typically involves the enantioselective addition of amino and hydroxy groups to a dec-4-enoate backbone. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or ethyl acetate to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The double bond in the dec-4-enoate moiety can be reduced to form a saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(2S,3S,E)-Ethyl 2-amino-3-hydroxydec-4-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and ceramide derivatives.
Biology: Studied for its role in biological processes involving ceramides, which are crucial for cell membrane integrity and signaling.
Industry: Used in the production of bioactive compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (2S,3S,E)-ethyl 2-amino-3-hydroxydec-4-enoate involves its interaction with specific molecular targets, primarily within cell membranes. The compound’s functional groups allow it to participate in hydrogen bonding and hydrophobic interactions, influencing membrane structure and function. These interactions can modulate signaling pathways and cellular responses, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid: Known for its antibacterial properties and used in the synthesis of antibiotics.
(2S,3R)-3-Methylglutamate: A selective inhibitor of excitatory amino acid transporters, used in neurological studies.
Uniqueness: (2S,3S,E)-Ethyl 2-amino-3-hydroxydec-4-enoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in ceramide synthesis sets it apart from other similar compounds, highlighting its importance in both research and industrial applications.
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
ethyl (E,2S,3S)-2-amino-3-hydroxydec-4-enoate |
InChI |
InChI=1S/C12H23NO3/c1-3-5-6-7-8-9-10(14)11(13)12(15)16-4-2/h8-11,14H,3-7,13H2,1-2H3/b9-8+/t10-,11-/m0/s1 |
InChI Key |
XZSGQVXKACWYNI-WRSFFWLLSA-N |
Isomeric SMILES |
CCCCC/C=C/[C@@H]([C@@H](C(=O)OCC)N)O |
Canonical SMILES |
CCCCCC=CC(C(C(=O)OCC)N)O |
Origin of Product |
United States |
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